5-(Azidomethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole
Overview
Description
5-(Azidomethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole is a heterocyclic organic compound that features an oxazole ring substituted with azidomethyl, methyl, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring followed by the introduction of the azidomethyl group. The reaction conditions often involve the use of strong bases and azidating agents under controlled temperatures to ensure the stability of the azide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Azidomethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-(Azidomethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s azide group makes it useful in bioconjugation techniques, such as click chemistry, for labeling biomolecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Azidomethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. The azide group can participate in bioorthogonal reactions, making it useful for tagging and tracking biomolecules in complex biological systems. The oxazole ring can interact with various enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(propan-2-yl)-1,3-oxazole: Lacks the azidomethyl group, making it less reactive in bioconjugation reactions.
5-(Azidomethyl)-1,3-oxazole: Lacks the methyl and isopropyl groups, which may affect its stability and reactivity.
5-(Azidomethyl)-4-methyl-1,3-thiazole: Contains a sulfur atom in place of the oxygen in the oxazole ring, which can alter its chemical properties.
Uniqueness
5-(Azidomethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole is unique due to the combination of its azidomethyl group and the oxazole ring, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring specific and controlled chemical reactions.
Properties
IUPAC Name |
5-(azidomethyl)-4-methyl-2-propan-2-yl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-5(2)8-11-6(3)7(13-8)4-10-12-9/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTUVFVNDPQPOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(C)C)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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